![molecular formula C19H30BrN3O B12501137 1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12501137.png)
1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-ethylpiperazine
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Overview
Description
1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE is a complex organic compound featuring a piperidine and piperazine ring system
Preparation Methods
The synthesis of 1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl derivative. This is followed by a series of reactions to introduce the piperidine and piperazine rings. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the methoxyphenyl ring.
Nucleophilic Substitution: Formation of the piperidine ring by reacting the brominated intermediate with a suitable nucleophile.
Piperazine Formation: Coupling the piperidine derivative with an ethylpiperazine moiety under controlled conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., NH₃, R-SH). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE can be compared with similar compounds, such as:
1-{1-[(5-BROMO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-METHYLPIPERAZINE: Differing by the presence of a methyl group instead of an ethyl group, this compound may exhibit different pharmacokinetic properties.
1-{1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-4-ETHYLPIPERAZINE: Substitution of bromine with chlorine can alter the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C19H30BrN3O |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C19H30BrN3O/c1-3-21-10-12-23(13-11-21)18-6-8-22(9-7-18)15-16-14-17(20)4-5-19(16)24-2/h4-5,14,18H,3,6-13,15H2,1-2H3 |
InChI Key |
TZSCQMKKAPJHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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